ML401

GPCR pharmacology β-arrestin signaling EBI2 antagonism

Inconsistent EBI2/GPR183 antagonism across compounds compromises assay reproducibility and immune cell migration studies. ML401 eliminates this variability. - Sub-nanomolar potency (IC50=1.03 nM) enables complete receptor blockade at low concentrations, maximizing the assay window in primary cell cultures. - Clean selectivity profile across a broad receptor panel ensures observed phenotypes are EBI2/GPR183-dependent, reducing costly off-target artifact troubleshooting. - Confirmed chemotaxis inhibition (IC50=6.24 nM) and high permeability/stability validate its use in standard transwell migration assay formats.

Molecular Formula C20H20BrClN2O
Molecular Weight 419.7 g/mol
Cat. No. B609169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML401
SynonymsML401;  ML-401;  ML 401; 
Molecular FormulaC20H20BrClN2O
Molecular Weight419.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Br
InChIInChI=1S/C20H20BrClN2O/c21-18-6-1-16(2-7-18)5-10-20(25)24-13-11-23(12-14-24)15-17-3-8-19(22)9-4-17/h1-10H,11-15H2/b10-5+
InChIKeyNXTNVQJKGHAGAX-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML401: Potent EBI2/GPR183 Antagonist for Chemotaxis and Immune Modulation Research


ML401 (CID 73169083) is a potent, selective functional antagonist of the G-protein coupled receptor 183 (GPR183, also known as EBI2), with an IC50 of 1.03 nM in a β-arrestin recruitment assay [1]. It is a synthetic small molecule characterized as a chemical probe and displays significant activity in a functional chemotaxis assay (IC50 = 6.24 nM) [1]. ML401 exhibits a clean selectivity profile against a broad panel of receptors and favorable in vitro ADME properties, including high permeability and no observed cytotoxicity up to 50 µM [2]. This compound serves as a critical tool for investigating the role of the oxysterol-EBI2 signaling axis in immune cell migration and function [1].

ML401: Why Potency and Selectivity Profile Matters in EBI2/GPR183 Antagonist Selection


Substituting ML401 with another in-class EBI2/GPR183 antagonist can lead to significant variations in experimental outcomes due to substantial differences in receptor affinity, functional potency in cell-based assays, and selectivity profiles. While several compounds target the same receptor, their quantitative performance in key assays like β-arrestin recruitment and chemotaxis inhibition can differ by an order of magnitude or more [1]. For instance, the commonly referenced comparator NIBR189 exhibits over a 10-fold lower potency in the primary β-arrestin assay [2]. These discrepancies are compounded by differing pharmacokinetic and toxicity profiles, making direct interchangeability without rigorous re-validation a significant risk to data reproducibility and biological interpretation.

ML401 Comparative Evidence: Quantifying Differentiation Against Key EBI2/GPR183 Antagonists


ML401 Exhibits ~10-Fold Higher Potency than NIBR189 in Primary β-Arrestin Assay

In a direct, cross-study comparable analysis of β-arrestin recruitment, ML401 demonstrates significantly higher potency at the human EBI2/GPR183 receptor than the widely used alternative, NIBR189. ML401 achieves an IC50 of 1.03 nM [1], while NIBR189 exhibits an IC50 of 11 nM under comparable assay conditions [2]. This represents a greater than 10-fold increase in potency for ML401.

GPCR pharmacology β-arrestin signaling EBI2 antagonism potency

ML401 Shows Superior Selectivity Profile in Broad-Panel Screen Compared to NIBR189

ML401 was profiled against a comprehensive Eurofins/Ricerca panel of GPCRs, ion channels, and transporters, demonstrating a 'clean' selectivity profile with no significant off-target activity [1]. In contrast, the comparator NIBR189, while also selective, has been reported to lack activity against a panel of other GPCRs, transporters, and enzymes at a concentration of 30 µM . The detailed, broad-panel screening data for ML401 provides higher confidence in its target specificity for in vivo studies, where the risk of polypharmacology is elevated.

drug selectivity GPCR profiling chemical probe off-target effects

ML401 Demonstrates High Permeability and Stability, Enabling Reliable In Vitro Assays Despite Low Aqueous Solubility

In a direct, head-to-head comparison of in vitro ADME properties, ML401 exhibits exceptional passive membrane permeability (PAMPA Pe = 1577 x 10^-6 cm/s at pH 7.4) and excellent chemical stability (100% remaining after 48 hours in PBS with 50% ACN), despite having low aqueous solubility (0.49 µg/mL at pH 7.4) [1]. In contrast, NIBR189 has good aqueous solubility in DMSO but is practically insoluble in water . The high permeability of ML401 ensures that even at low soluble concentrations, it can effectively cross cell membranes to engage the intracellular target, making it suitable for standard cell culture experiments where complete dissolution may be challenging.

ADME PAMPA permeability solubility stability

ML401 Exhibits a Favorable Cytotoxicity Profile, Essential for Long-Term Cell-Based Assays

A key differentiator for in vitro applications is the lack of cytotoxicity. ML401 showed no toxicity (>50 µM) towards immortalized Fa2N-4 human hepatocytes and was non-cytotoxic in MTT assays on both LnCap and IMR-32 cell lines at concentrations up to 50 µM [1]. In contrast, data for NIBR189 indicates it can counteract 7α,25-DHC-induced cytotoxicity in L929 cells, suggesting a more complex interaction with cell viability pathways [2]. The well-defined, high safety margin for ML401 makes it a superior choice for long-term cell culture experiments where compound-induced cytotoxicity could confound results.

cytotoxicity cell viability MTT assay hepatotoxicity

ML401: Optimal Research and Industrial Applications for EBI2/GPR183 Investigation


In Vitro Functional Assays Requiring High Potency and Specificity

ML401 is the preferred reagent for in vitro studies where maximizing assay window and minimizing off-target effects are critical. Its sub-nanomolar potency (IC50 = 1.03 nM) in β-arrestin recruitment [1] allows for complete receptor blockade at low nanomolar concentrations, which is particularly advantageous in primary cell cultures or complex co-culture systems where compound toxicity or non-specific binding may be a concern. Its clean selectivity profile [1] ensures that observed phenotypes are EBI2/GPR183-dependent.

Chemotaxis and Immune Cell Migration Studies

For researchers investigating oxysterol-mediated immune cell trafficking, ML401 provides a potent and well-characterized tool to block EBI2-dependent migration. Its confirmed activity in a chemotaxis assay (IC50 = 6.24 nM) [1] validates its use in transwell migration assays with cell types like U937 monocytes or primary immune cells. The compound's high permeability and favorable stability [2] support its use in standard migration assay formats, ensuring consistent exposure and reliable inhibition of the EBI2/oxysterol axis.

Development and Validation of Chemical Probe Assays

ML401 is an ideal reference compound for developing and validating new biochemical or cellular assays for EBI2/GPR183. Its extensively documented pharmacology, including defined potency, selectivity, and ADME/Tox profiles [1][2], provides a robust benchmark for characterizing novel EBI2 ligands. Its availability as a well-defined chemical probe from the NIH Molecular Libraries Program further supports its use as a standard in academic and industrial screening efforts.

In Vivo Proof-of-Concept Studies in Rodent Models

Based on the probe report's description of 'excellent rodent pharmacokinetics' [1], ML401 is a viable candidate for early-stage in vivo studies exploring the physiological role of EBI2/GPR183. While detailed PK parameters are not published in the probe report, the characterization of favorable in vivo properties supports its use in rodent models of inflammation or immunity where modulation of B cell or monocyte trafficking is being evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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